molecular formula C13H12Cl2FNO B6195609 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride CAS No. 2680529-02-4

2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride

Cat. No.: B6195609
CAS No.: 2680529-02-4
M. Wt: 288.1
InChI Key:
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Description

2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro group, a fluorophenoxy group, and a methylaniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction where a fluorophenol derivative reacts with a chlorinated aromatic compound under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .

Scientific Research Applications

2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(2-fluorophenoxy)-5-methylaniline hydrochloride involves the reaction of 2-fluoroanisole with 2-chloro-5-nitroaniline, followed by reduction of the nitro group to an amino group, and finally, methylation of the amino group. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-fluoroanisole", "2-chloro-5-nitroaniline", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoroanisole is reacted with 2-chloro-5-nitroaniline in the presence of a catalyst such as palladium on carbon to form 2-chloro-4-(2-fluorophenoxy)-5-nitroaniline.", "Step 2: The nitro group in 2-chloro-4-(2-fluorophenoxy)-5-nitroaniline is reduced to an amino group using sodium borohydride as a reducing agent.", "Step 3: The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate to form 2-chloro-4-(2-fluorophenoxy)-5-methylaniline.", "Step 4: Finally, 2-chloro-4-(2-fluorophenoxy)-5-methylaniline is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2680529-02-4

Molecular Formula

C13H12Cl2FNO

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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